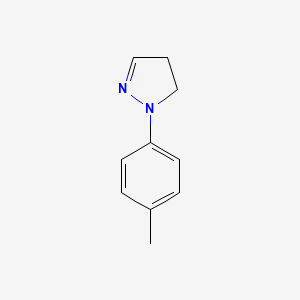
1-P-Tolyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-P-Tolyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-P-Tolyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and can be carried out under mild conditions, yielding high purity products . Another method involves the reaction of hydrazonoyl halides with various halogenated compounds, leading to the formation of pyrazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as microwave-assisted synthesis in aqueous media. This method is not only efficient but also environmentally friendly, aligning with the goals of sustainable chemistry .
Chemical Reactions Analysis
Types of Reactions: 1-P-Tolyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
1-P-Tolyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-P-Tolyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its inhibitory effect on monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This interaction can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1-Phenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-1-(5-(4-cyanophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile
Uniqueness: 1-P-Tolyl-4,5-dihydro-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique biological activities and physicochemical properties. Its p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h3-7H,2,8H2,1H3 |
InChI Key |
ORDKRLFWJUCKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


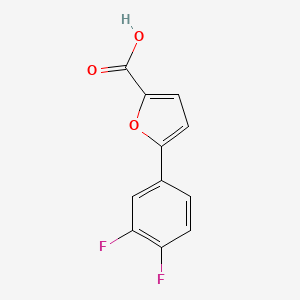
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
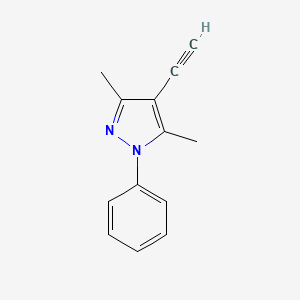
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
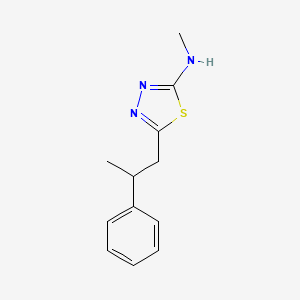
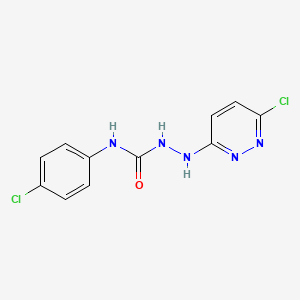
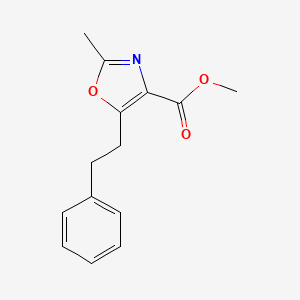

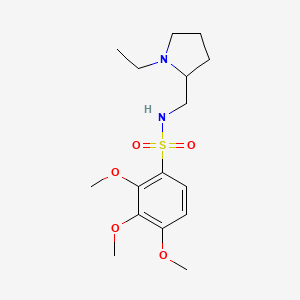
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
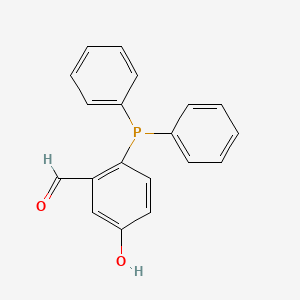
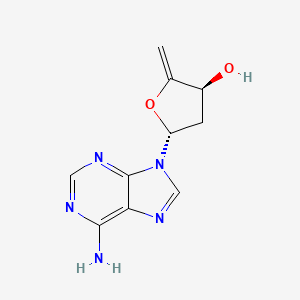

![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
